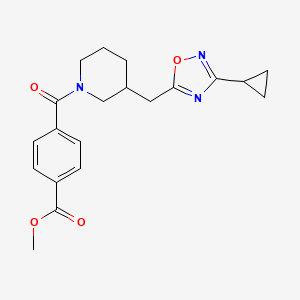

4-(3-((3-ciclopropil-1,2,4-oxadiazol-5-il)metil)piperidin-1-carbonil)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antiinfecciosos

Los 1,2,4-oxadiazoles se han sintetizado como agentes antiinfecciosos con actividades antibacterianas, antivirales y antileishmaniales . Se han utilizado en el tratamiento de enfermedades infecciosas como la tuberculosis, la malaria, la enfermedad de Chagas, las infecciones nosocomiales y el síndrome respiratorio agudo severo coronavirus-2 (SARS CoV-2) .

Actividad Antitripanosomal

Algunos derivados de 1,2,4-oxadiazol han mostrado potencial contra la cruzaína, una proteasa de cisteína de Trypanosoma cruzi, una enzima clave en el ciclo de vida del parásito . Esto sugiere que “4-(3-((3-ciclopropil-1,2,4-oxadiazol-5-il)metil)piperidin-1-carbonil)benzoato de metilo” podría utilizarse potencialmente en el desarrollo de fármacos antitripanosomales.

Aplicaciones Anticancerígenas

Los oxadiazoles se han utilizado como parte esencial del farmacóforo en fármacos anticancerígenos . La presencia de los dos átomos de carbono permite dos sustituyentes en el anillo de oxadiazol, cuyas posiciones causan diferencias en sus propiedades debido a la variación en el entorno electrónico .

Aplicaciones Vasodilatadoras

Los oxadiazoles también se han utilizado en el desarrollo de fármacos vasodilatadores . Estos fármacos se utilizan para dilatar (ensanchar) los vasos sanguíneos, lo que permite que la sangre fluya más fácilmente.

Aplicaciones Anticonvulsivas

Los oxadiazoles se han utilizado en el desarrollo de fármacos anticonvulsivos . Estos fármacos se utilizan para prevenir o reducir la gravedad de los ataques epilépticos u otras convulsiones.

Aplicaciones Antidiabéticas

Algunos derivados de oxadiazol han mostrado actividad antidiabética . Por ejemplo, el compuesto 5-bencil-1,3,4-oxadiazol-2-tiol ha mostrado actividad antidiabética .

Moléculas de Alta Energía

Los oxadiazoles se han utilizado como moléculas de alta energía o materiales energéticos . Dependiendo de los sustituyentes atractores y donadores de electrones en las posiciones 3 y 4 del 1,2,5-oxadiazol, se ha diseñado, sintetizado y sometido a diversas aplicaciones una amplia gama de compuestos, incluidos productos farmacéuticos y materiales energéticos .

Aplicaciones Anti-VIH

Aunque no está directamente relacionado con el compuesto específico, cabe destacar que algunos derivados de xanthenona indolyl y oxochromenyl, que incluyen una porción de oxadiazol, han mostrado potencial como agentes anti-VIH-1 .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-oxadiazole structure have been synthesized as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are nuclear hormone receptors that are involved in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This suggests that the compound could interact with its target through hydrogen bonding .

Biochemical Pathways

As potential pparδ/β agonists, similar compounds could be involved in regulating lipid metabolism, inflammation, and cell proliferation .

Result of Action

If it acts as a pparδ/β agonist, it could potentially influence processes such as lipid metabolism, inflammation, and cell proliferation .

Actividad Biológica

Methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that combines several pharmacologically significant moieties. This article explores its biological activity, focusing on its pharmacodynamics, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a 1,2,4-oxadiazole moiety, which are associated with various biological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can influence its pharmacological profile.

1. Muscarinic Receptor Modulation

Recent studies have indicated that derivatives containing the oxadiazole and piperidine structures may act as selective modulators of muscarinic receptors. Specifically, compounds similar to methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate have been identified as M1 muscarinic receptor partial agonists , which may exhibit antagonist properties at M2 and M3 receptors . This selective activity suggests potential applications in treating cognitive disorders or conditions influenced by cholinergic signaling.

2. Antibacterial Activity

Research has demonstrated that compounds featuring the oxadiazole ring exhibit significant antibacterial properties. For instance, derivatives have been evaluated against various bacterial strains and shown promising results in inhibiting growth . The incorporation of the piperidine moiety further enhances these effects, making it a candidate for developing new antibacterial agents.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. It has been linked to the inhibition of acetylcholinesterase (AChE) and urease, which are crucial in managing conditions like Alzheimer's disease and certain infections . The ability to bind to bovine serum albumin (BSA) also indicates its potential for modulating drug delivery and bioavailability.

Case Studies and Research Findings

The biological activity of methyl 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzoate can be attributed to several mechanisms:

- Receptor Binding: The structural features allow for effective binding to muscarinic receptors, modulating neurotransmitter activity.

- Antimicrobial Action: The oxadiazole group is known for its ability to disrupt bacterial cell wall synthesis or function.

- Enzyme Interaction: Binding to enzymes such as AChE alters their activity, providing therapeutic effects in conditions characterized by cholinergic dysfunction.

Propiedades

IUPAC Name |

methyl 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-26-20(25)16-8-6-15(7-9-16)19(24)23-10-2-3-13(12-23)11-17-21-18(22-27-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXIZLFWDIXNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.